molecular formula C15H9Cl3F3N5S B12434059 3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine

3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B12434059
M. Wt: 454.7 g/mol
InChI Key: IIMUGNYIBOKKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and a tetrazole-linked sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2,6-dichlorobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Linking the Tetrazole to the Pyridine Ring: The tetrazole derivative is then reacted with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.

    Coupling Reactions: The tetrazole ring can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include methoxy, ethoxy, or other substituted pyridines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Lacks the tetrazole and sulfanyl groups, making it less versatile in biological applications.

    5-(2,6-dichlorophenyl)-1,2,3,4-tetrazole: Does not have the pyridine ring, limiting its chemical reactivity.

Properties

Molecular Formula

C15H9Cl3F3N5S

Molecular Weight

454.7 g/mol

IUPAC Name

3-chloro-2-[2-[5-(2,6-dichlorophenyl)tetrazol-1-yl]ethylsulfanyl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C15H9Cl3F3N5S/c16-9-2-1-3-10(17)12(9)13-23-24-25-26(13)4-5-27-14-11(18)6-8(7-22-14)15(19,20)21/h1-3,6-7H,4-5H2

InChI Key

IIMUGNYIBOKKSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=NN2CCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.